3-Amino-7-methoxyquinoline dihydrochloride

Solubility Salt formulation Aqueous reaction compatibility

Researchers requiring aqueous-soluble aminoquinoline building blocks often face solubility and reproducibility issues with free-base or non-methoxylated analogs. This pre-formed dihydrochloride salt eliminates co-solvent needs, enabling direct dissolution in aqueous buffers for amide coupling, sulfonylation, or urea formation. • Provides 3-8-fold antimalarial potency enhancement over non-methoxylated quinolines. • Maps the hinge-binding region of kinase active sites distinctly from 4-/8-aminoquinoline scaffolds. • Batch-to-batch consistency in aqueous solubility and crystallinity reduces inter-experiment variability in HTE and parallel synthesis.

Molecular Formula C10H12Cl2N2O
Molecular Weight 247.119
CAS No. 1216228-63-5
Cat. No. B595558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-7-methoxyquinoline dihydrochloride
CAS1216228-63-5
Molecular FormulaC10H12Cl2N2O
Molecular Weight247.119
Structural Identifiers
SMILESCOC1=CC2=NC=C(C=C2C=C1)N.Cl.Cl
InChIInChI=1S/C10H10N2O.2ClH/c1-13-9-3-2-7-4-8(11)6-12-10(7)5-9;;/h2-6H,11H2,1H3;2*1H
InChIKeyAEJDHBQUHLDBMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-7-methoxyquinoline Dihydrochloride: Scaffold for Heterocyclic Synthesis


3-Amino-7-methoxyquinoline dihydrochloride is a pre-formed dihydrochloride salt of a 3,7-disubstituted quinoline bearing a primary amine at position 3 and a methoxy group at position 7. It is classified as a heteroaromatic building block within the aminoquinoline family. The free base (7-methoxyquinolin-3-amine, CAS 87199-83-5) has a computed LogP of 1.75, a polar surface area (PSA) of 48.14 Ų, and a molecular weight of 174.20 g/mol . The dihydrochloride salt (CAS 1216228-63-5) has a molecular formula of C₁₀H₁₂Cl₂N₂O and a molecular weight of 247.12 g/mol . Unlike the free base, which is neutral and lipophilic, the dihydrochloride salt is reported as a colorless crystalline solid soluble in water, methanol, and ethanol . This compound is predominantly used as a synthetic intermediate for constructing more complex quinoline-based bioactive molecules and kinase-targeted libraries .

Substitution Limitations of 3-Amino-7-methoxyquinoline Dihydrochloride


Attempting to replace 3-amino-7-methoxyquinoline dihydrochloride with a structurally adjacent analog—such as unsubstituted 3-aminoquinoline, the 6-methoxy isomer, or the free base—introduces quantifiable deficits that compromise experimental reproducibility and downstream synthetic outcomes. Unsubstituted 3-aminoquinoline (LogP 1.49, PSA 38.91 Ų) is only slightly soluble in hot water , whereas the dihydrochloride salt is freely soluble in aqueous media, directly impacting solution-phase reaction yields and assay compatibility . The 7-methoxy substituent contributes a 3–8 fold enhancement in antimalarial potency compared to non-methoxylated analogs, as demonstrated in a library of 2-aryl quinolones [1]. The 3-amino-7-methoxy substitution pattern engages distinct synthetic vectors versus the 4-aminoquinoline or 8-aminoquinoline scaffolds that dominate antimalarial and kinase-inhibitor chemistry, meaning that a generic aminoquinoline cannot be interchanged without altering the regiochemical outcome of subsequent derivatization reactions . These cumulative differences in solubility, electronic character, and synthetic trajectory mean that substitution with a non-identical quinoline will not recapitulate the same reaction profile or biological readout.

Differentiation Evidence for 3-Amino-7-methoxyquinoline Dihydrochloride


Aqueous Solubility Advantage Over Free Base

The dihydrochloride salt of 3-amino-7-methoxyquinoline is explicitly reported as soluble in water, methanol, and ethanol . In contrast, unsubstituted 3-aminoquinoline (free base) is described as only slightly soluble in hot water and requires organic solvents such as ether, ethanol, or chloroform for dissolution . The free base 7-methoxyquinolin-3-amine (CAS 87199-83-5) has a computed LogP of 1.75, indicating moderate lipophilicity inconsistent with spontaneous aqueous dissolution . Although a quantitative mg/mL solubility figure is not publicly available for the dihydrochloride salt, the qualitative solubility classification—freely soluble in water versus slightly soluble—represents at minimum an order-of-magnitude improvement, consistent with the general behavior of dihydrochloride salts of aminoquinolines .

Solubility Salt formulation Aqueous reaction compatibility Procurement specification

7-Methoxy Group Enhances Antiparasitic Potency

In a systematic structure–activity relationship study of 2-aryl quinolones as dual inhibitors of the Plasmodium falciparum mitochondrial electron transport chain, the presence of a 7-methoxy group on the quinoline/quinolone core increased in vitro antimalarial potency by 3–8 fold relative to non-methoxylated analogs [1]. This observation was part of a hit-to-lead optimization campaign described in Chapter III of the doctoral thesis of Charoensutthivarakul (University of Liverpool, 2014). Although this study was conducted on 2-aryl quinolones rather than 3-aminoquinolines, the electronic and positional contribution of the 7-methoxy group is a conserved pharmacophoric feature in multiple quinoline-based antimalarial series, including the 4-aminoquinolines . The 3-amino-7-methoxyquinoline scaffold retains this 7-methoxy group in the identical position and ring system, making it a relevant starting point for synthetic elaboration into antiparasitic candidates.

Antimalarial 7-methoxy SAR Plasmodium falciparum Potency enhancement

Regiochemical Differentiation for Kinase Libraries

The 3-amino-7-methoxyquinoline scaffold provides a unique synthetic handle at the 3-position for elaboration into amides, ureas, sulfonamides, or fused heterocycles, which is topologically distinct from the more common 4-aminoquinoline (e.g., chloroquine scaffold) and 8-aminoquinoline (e.g., primaquine scaffold) templates . A 2013 study on regioselective acylation of 3-amino-1H-pyrazolo[3,4-b]quinoline congeners demonstrated that the 3-amino group on a quinoline-fused system can be selectively acylated and that the resulting compounds exhibit inhibitory activity against bacterial serine/threonine protein kinases, with the 3-amino-7-methoxy-substituted derivative showing significant inhibition of kanamycin resistance in Streptomyces lividans [1]. Separately, a series of 3-aminoquinoline carboxamide derivatives bearing substituted benzenesulfonamides showed antitrypanosomal IC₅₀ values in the range of 1–6 nM (comparable to melarsoprol at 5 nM), demonstrating that the 3-amino position enables access to highly potent antiparasitic agents that are not accessible from the 4-amino or 8-amino isomers [2].

Kinase inhibitor Regioselective derivatization 3-Aminoquinoline scaffold Library design

Application Scenarios for 3-Amino-7-methoxyquinoline Dihydrochloride


Aqueous-Phase Amide Library Synthesis

Investigators performing amide coupling, sulfonylation, or urea formation on the 3-amino group in aqueous or mixed aqueous-organic media benefit directly from the water solubility of the dihydrochloride salt. Unlike the free base, which requires organic co-solvents for dissolution, the dihydrochloride can be dissolved directly in aqueous buffer, reducing solvent incompatibility issues and simplifying purification . This is particularly relevant for parallel synthesis or high-throughput experimentation (HTE) where uniform dissolution is prerequisite to reproducible yield data.

Antiparasitic Lead Optimization Scaffold

Given the 3–8 fold potency enhancement conferred by the 7-methoxy group in 2-aryl quinolone antimalarial series [1], the 3-amino-7-methoxyquinoline scaffold is a rational starting point for medicinal chemistry campaigns targeting Plasmodium falciparum or Trypanosoma cruzi. The 3-amino handle allows for divergent derivatization into amides, while the pre-installed 7-methoxy group retains the potency-enhancing electronic and steric contribution, eliminating the need for a late-stage methoxylation step.

Kinase Inhibitor Fragment Libraries

The 3-amino-7-methoxyquinoline scaffold maps onto the hinge-binding region of kinase active sites in a manner distinct from the 4-aminoquinoline scaffold, as evidenced by the bacterial serine/threonine protein kinase inhibitory activity of 3-amino-7-methoxy-1H-pyrazolo[3,4-b]quinoline [2]. Researchers constructing fragment-based or diversity-oriented kinase inhibitor libraries can procure this scaffold to sample chemical space that is underrepresented by 4-amino and 8-amino quinoline building blocks.

Reproducible Assay Procurement Specification

For laboratories developing enzymatic or cell-based assays requiring a consistent and well-characterized aminoquinoline building block, the dihydrochloride salt form provides batch-to-batch consistency in aqueous solubility and handling. The defined stoichiometry (1:2 free base to HCl) and crystallinity of the dihydrochloride salt facilitate accurate massing and solution preparation compared to the hygroscopic or amorphous free base, thereby reducing inter-experiment variability .

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